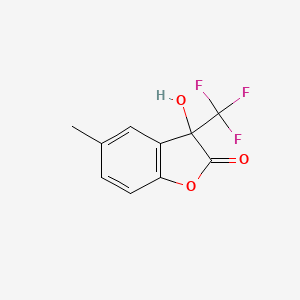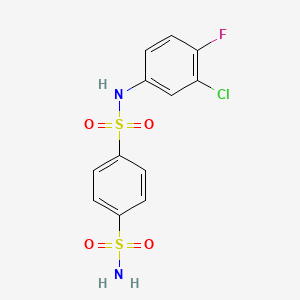![molecular formula C29H29BrN2O B11077009 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077009.png)
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound features a unique structure with a bromophenyl group, a dimethyl group, and a phenylethyl group attached to a hexahydro-dibenzo-diazepinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the dimethyl and phenylethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to various biological effects.
Inhibiting enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulating signaling pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 11-(3-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3-fluorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.
属性
分子式 |
C29H29BrN2O |
|---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
6-(3-bromophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H29BrN2O/c1-29(2)18-24-27(26(33)19-29)28(21-11-8-12-22(30)17-21)32(16-15-20-9-4-3-5-10-20)25-14-7-6-13-23(25)31-24/h3-14,17,28,31H,15-16,18-19H2,1-2H3 |
InChI 键 |
QBVYNCAZOBZGSP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11076933.png)
![(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11076944.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11076945.png)
![ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11076948.png)

![2-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11076952.png)
![Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11076955.png)
![3-hydroxy-4-methyl-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11076958.png)
![2'-(4-chlorophenyl)-5-fluoro-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11076977.png)
![Diethyl 2,6-diamino-4-(2-naphthyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11076987.png)

![2-[(2Z)-2-[(2,5-dimethylphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11076997.png)
